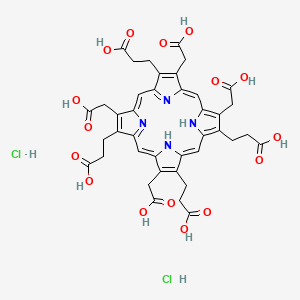![molecular formula C17H17NO4 B13076552 ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex, bridged bicyclic structure with intriguing features. Let’s break it down:
- Name : Ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- Molecular Formula : C20H18O4N
- Structure : !Structure
Métodos De Preparación
Synthesis Routes: The compound can be synthesized through the following steps:
- Start with 17α-hydroxyprogesterone (also known as 17α-hydroxy-4-pregnene-3,20-dione).
- Convert the 3-keto group to an enol ether using ethyl orthoformate.
- Halogenate the 6-position using carbon tetrabromide.
- Restore the 3-keto group.
- Acetylate the 17-hydroxy group.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactions:
- Oxidation : The enol ether can undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group is possible.
- Substitution : The halogenated intermediate allows for substitution reactions.
- Ethyl Orthoformate : Used for enol ether formation.
- Carbon Tetrabromide (CBr4) : Halogenating agent.
- Acetic Anhydride : For acetylation.
Major Products: The major product is the target compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Chemistry : As a challenging synthetic target and a model for studying bridged ring systems.
- Biology : Investigating its interactions with enzymes and receptors.
- Medicine : Potential pharmaceutical applications.
- Industry : As a precursor for other complex molecules.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While this compound is unique due to its intricate bridged structure, similar compounds include:
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
ethyl (13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m1/s1 |
Clave InChI |
SVSPWSGRYYFKMF-WBMJQRKESA-N |
SMILES isomérico |
CCOC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
SMILES canónico |
CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


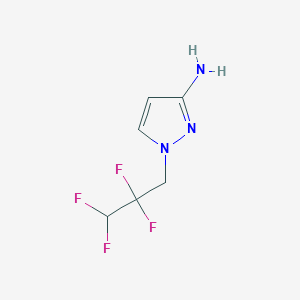

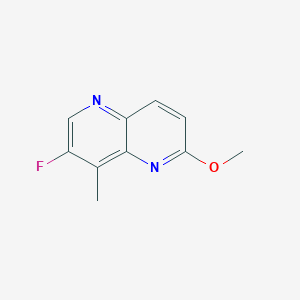
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
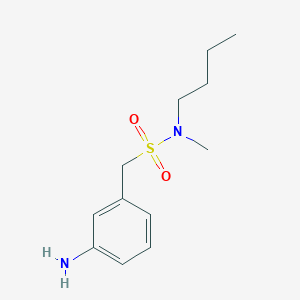
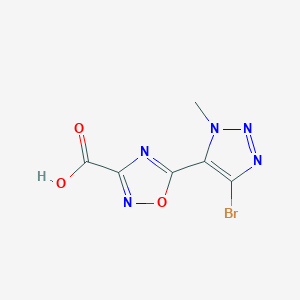
![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)

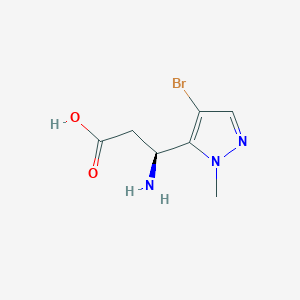
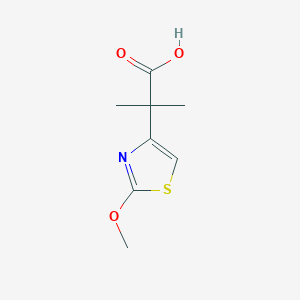
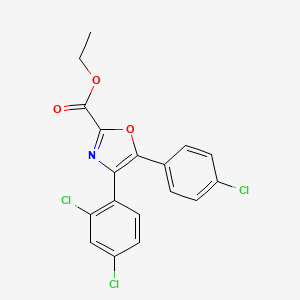
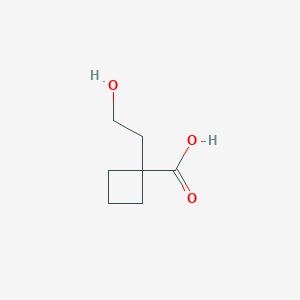
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
